molecular formula C20H20N4S B4165413 3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole

3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole

Cat. No.: B4165413
M. Wt: 348.5 g/mol
InChI Key: QWNCYEVOSBCUPC-UHFFFAOYSA-N
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Description

3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core with a phenylethylthio and a propyl group attached, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a substituted isatin with thiosemicarbazide, followed by cyclization to form the triazinoindole core. The phenylethylthio group can be introduced through a nucleophilic substitution reaction using a suitable phenylethyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole is unique due to its specific substituents, which confer distinct chemical properties and biological activities. Its phenylethylthio group, in particular, contributes to its ability to interact with molecular targets in a specific manner, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(2-phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-2-13-24-17-11-7-6-10-16(17)18-19(24)21-20(23-22-18)25-14-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNCYEVOSBCUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole
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3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole
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3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole
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3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole
Reactant of Route 5
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3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
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3-(2-Phenylethylsulfanyl)-5-propyl-[1,2,4]triazino[5,6-b]indole

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